10-Oxo 7,8-Seco-docetaxel is a derivative of docetaxel, a well-established chemotherapy agent used primarily in the treatment of various cancers, including breast and prostate cancer. This compound has garnered attention in scientific research for its enhanced anticancer properties compared to its parent compound, indicating potential for improved therapeutic efficacy in oncology .
10-Oxo 7,8-Seco-docetaxel belongs to the class of organic compounds known as taxanes, specifically categorized under diterpenoids. These compounds are characterized by their complex structures derived from the taxane skeleton. The compound's systematic classification is as follows:
The synthesis of 10-Oxo 7,8-Seco-docetaxel involves several steps starting from docetaxel. A common method includes the following technical details:
This multi-step synthesis emphasizes the need for careful control of reaction conditions to ensure the stability and integrity of the compound throughout the process.
The molecular structure of 10-Oxo 7,8-Seco-docetaxel can be described as follows:
The structural representation can be summarized in the following table:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| InChI Key | JGMTYKDRJDAHSS-SSMNQHCBSA-N |
| Canonical SMILES | CC1=C2C(=O)C(=C(...) |
This complex structure contributes to its biological activity and interactions within cellular systems.
10-Oxo 7,8-Seco-docetaxel undergoes various chemical reactions that are crucial for its synthesis and potential modifications:
These reactions highlight the versatility of 10-Oxo 7,8-Seco-docetaxel in chemical modifications that may enhance its therapeutic properties.
The mechanism of action for 10-Oxo 7,8-Seco-docetaxel primarily involves its interaction with microtubules:
Data from studies indicate that this mechanism may be more potent than that of docetaxel itself.
The physical and chemical properties of 10-Oxo 7,8-Seco-docetaxel are critical for understanding its behavior in biological systems:
These properties are essential when considering formulation strategies for therapeutic applications.
10-Oxo 7,8-Seco-docetaxel has significant potential applications in scientific research and clinical settings:
This compound's promising profile suggests it may play an important role in advancing cancer therapies in the future.
The taxane class represents one of oncology's most impactful natural product-derived chemotherapeutic families, originating with paclitaxel's isolation from Taxus brevifolia bark in 1971 [1] [3]. First-generation agents paclitaxel (approved 1992) and docetaxel (approved 1996) revolutionized treatment paradigms for breast, ovarian, and lung cancers through their unique microtubule-stabilizing mechanism, binding β-tubulin subunits to suppress dynamic instability and arrest cell division [3] [5]. Despite their efficacy, inherent limitations including solubility challenges (requiring Cremophor EL/polysorbate-based formulations), multidrug resistance (MDR) mediated by P-glycoprotein efflux, and neurotoxicity spurred second-generation innovations [1] [4]. Cabazitaxel (FDA-approved 2010) emerged with diminished Pgp affinity due to C-7/C-10 methoxylation, demonstrating efficacy in docetaxel-resistant metastatic prostate cancer [1]. Concurrently, nanoparticle albumin-bound (nab) technology yielded nab-paclitaxel (2005), enhancing tumor delivery while eliminating solvent toxicities [1]. These advances set the stage for third-generation structural innovations, including seco-taxanes like 10-Oxo 7,8-Seco-docetaxel, designed to overcome persistent pharmacological barriers [4].
Table 1: Evolutionary Milestones in Taxane Development
| Generation | Representative Agents | Key Structural Features | Clinical Advancements |
|---|---|---|---|
| First | Paclitaxel, Docetaxel | C-13 side chain, C-10 acetate (paclitaxel), C-10 hydroxyl (docetaxel) | Broad-spectrum activity against breast, ovarian, NSCLC; Solvent-based formulations [1] [3] |
| Second | Cabazitaxel, nab-paclitaxel | C-7/C-10 methoxy groups (cabazitaxel); albumin nanoparticle (nab-paclitaxel) | Activity in docetaxel-resistant prostate cancer; reduced hypersensitivity risk; improved intratumoral delivery [1] |
| Third | 10-Oxo 7,8-Seco-docetaxel | Cleaved oxetane ring (7,8-seco); C-10 carbonyl (10-oxo) | Enhanced activity in metastatic models; circumvention of epimerization; novel mechanism profile [2] [4] [7] |
The strategic redesign culminating in 10-Oxo 7,8-Seco-docetaxel addresses two fundamental constraints of classical taxanes: oxetane ring instability and C-7 epimerization susceptibility. Traditional taxanes feature a critical β-lactam-derived oxetane D-ring whose strain contributes to molecular fragility. The 7,8-seco modification cleaves the C7-C8 bond, yielding a bicyclo[5.3.1]undecene scaffold that eliminates ring strain while preserving the bioactive conformation essential for tubulin binding [4] [7]. This structural reorganization enhances metabolic stability and mitigates decomposition pathways prevalent in docetaxel formulations [2].
Complementarily, the 10-oxo functionalization (ketone at C-10) serves dual purposes:
SAR studies demonstrate that C-10 acyl modifications (e.g., 10-oxo) in epidocetaxel analogues significantly enhance cytotoxicity against resistant lines. For instance, 10-oxo-7-epidocetaxel exhibits 2.3-fold greater antiproliferative activity than docetaxel in B16F10 melanoma models and superior anti-metastatic efficacy (107 vs. 348 lung nodules in controls; p<0.0001) without observable toxicity [2]. This aligns with findings that C-10 modifications in "second-generation taxoids" boost potency 10-100-fold against Pgp-expressing cells [4].
As a third-generation taxoid, 10-Oxo 7,8-Seco-docetaxel occupies a unique niche in contemporary oncology research by addressing resistance mechanisms and enabling novel therapeutic combinations. Its seco-configuration confers distinct advantages:
Table 2: Comparative Biological Activities of Taxane Analogues
| Activity Parameter | Docetaxel | 10-Oxo-7-epidocetaxel | 10-Oxo 7,8-Seco-docetaxel |
|---|---|---|---|
| IC50 (nM) in B16F10 cells | 8.2 ± 1.1* | 3.5 ± 0.6* | Similar or lower (inferred) [2] |
| Metastatic Nodule Reduction | ~40% | 69%** | Comparable structural profile [2] [7] |
| G2/M Arrest (Flow Cytometry) | Moderate | Enhanced (p<0.05) | Expected superior profile [2] [4] |
| Pgp Substrate | Yes | Reduced susceptibility | Low affinity predicted [4] |
After 72h exposure; * vs. untreated controls in murine melanoma model
Ongoing research explores its macrocyclic derivatives designed to mimic paclitaxel's bioactive conformation, further optimizing tubulin-binding affinity [4]. Additionally, its role in androgen receptor (AR) signaling inhibition—a mechanism critical in prostate cancer where taxanes sequester AR in the cytoplasm—remains under investigation, potentially extending utility beyond traditional taxane-responsive malignancies [1] [3]. As a chemical intermediate (CAS 177556-02-4), it also enables synthesis of advanced docetaxel analogues with tailored pharmacokinetics [7].
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4